molecular formula C9H14N4O B254542 5-(cyclopentylamino)-6-methyl-1,2,4-triazin-3(2H)-one

5-(cyclopentylamino)-6-methyl-1,2,4-triazin-3(2H)-one

Cat. No. B254542
M. Wt: 194.23 g/mol
InChI Key: PQSQRYYXSFMWPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(cyclopentylamino)-6-methyl-1,2,4-triazin-3(2H)-one, commonly known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of cytokine receptors. CP-690,550 has shown potential in the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Mechanism of Action

CP-690,550 works by selectively inhibiting 5-(cyclopentylamino)-6-methyl-1,2,4-triazin-3(2H)-one, which is involved in the signaling pathways of various cytokine receptors, including those for interleukins 2, 4, 7, 9, 15, and 21. By inhibiting 5-(cyclopentylamino)-6-methyl-1,2,4-triazin-3(2H)-one, CP-690,550 blocks downstream signaling pathways, leading to the suppression of cytokine-mediated immune responses.
Biochemical and Physiological Effects:
CP-690,550 has been shown to effectively reduce inflammation and improve clinical symptoms in animal models of autoimmune diseases. In clinical trials, CP-690,550 has been shown to reduce joint swelling and pain in patients with rheumatoid arthritis and improve skin lesions in patients with psoriasis. CP-690,550 has also been shown to reduce the levels of various cytokines, including interleukin-6 and tumor necrosis factor-alpha, which are involved in the pathogenesis of autoimmune diseases.

Advantages and Limitations for Lab Experiments

CP-690,550 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has high purity. CP-690,550 is also highly selective for 5-(cyclopentylamino)-6-methyl-1,2,4-triazin-3(2H)-one, which reduces the risk of off-target effects. However, CP-690,550 has some limitations, including its short half-life and poor solubility in water. These limitations can be overcome by using appropriate formulations and delivery methods.

Future Directions

CP-690,550 has shown promising results in the treatment of various autoimmune diseases, but there is still much to be explored in terms of its potential applications. One future direction is the investigation of CP-690,550 in combination with other therapies, such as biologics and small molecule inhibitors. Another direction is the exploration of CP-690,550 in other autoimmune diseases, such as multiple sclerosis and lupus. Additionally, the development of more potent and selective 5-(cyclopentylamino)-6-methyl-1,2,4-triazin-3(2H)-one inhibitors could lead to improved treatment options for autoimmune diseases.

Synthesis Methods

The synthesis of CP-690,550 involves the reaction of 2-cyclopentyl-2-hydroxyethylamine with 6-methyl-1,2,4-triazin-3(2H)-one in the presence of a suitable coupling agent. The resulting intermediate is then treated with a strong acid to yield the final product. The synthesis of CP-690,550 has been optimized to achieve high yields and purity.

Scientific Research Applications

CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases. In preclinical studies, CP-690,550 has been shown to effectively inhibit 5-(cyclopentylamino)-6-methyl-1,2,4-triazin-3(2H)-one activity and reduce inflammation in animal models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Clinical trials have also demonstrated the efficacy of CP-690,550 in the treatment of rheumatoid arthritis and psoriasis.

properties

Product Name

5-(cyclopentylamino)-6-methyl-1,2,4-triazin-3(2H)-one

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

5-(cyclopentylamino)-6-methyl-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C9H14N4O/c1-6-8(11-9(14)13-12-6)10-7-4-2-3-5-7/h7H,2-5H2,1H3,(H2,10,11,13,14)

InChI Key

PQSQRYYXSFMWPS-UHFFFAOYSA-N

SMILES

CC1=NNC(=O)N=C1NC2CCCC2

Canonical SMILES

CC1=NNC(=O)N=C1NC2CCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.